Advair

Description

Properties

CAS No. |

136112-01-1 |

|---|---|

Molecular Formula |

C50H68F3NO9S |

Molecular Weight |

916.1 g/mol |

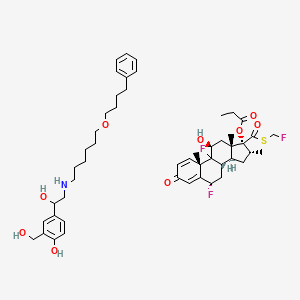

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

InChI |

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24+,25+;/m1./s1 |

InChI Key |

YYAZJTUGSQOFHG-RZFXJYHSSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Seretide; Fluticasone/Salmeterol; Advair; Adoair; |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Dance of Fluticasone Propionate and Salmeterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The combination of fluticasone (B1203827) propionate (B1217596), an inhaled corticosteroid (ICS), and salmeterol (B1361061), a long-acting β2-adrenergic agonist (LABA), represents a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). This guide delves into the intricate molecular and clinical interplay that underpins their synergistic mechanism of action, providing a technical overview supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Synergistic Mechanisms at the Molecular Level

The enhanced therapeutic efficacy of the fluticasone propionate and salmeterol combination stems from a bidirectional and complementary interaction between the glucocorticoid and β2-adrenergic signaling pathways. This synergy manifests at multiple levels, including receptor regulation, signal transduction, and gene expression, ultimately leading to superior anti-inflammatory and bronchodilatory effects compared to monotherapy with either agent.

Glucocorticoid Receptor Pathway Modulation by Salmeterol

Salmeterol actively enhances the anti-inflammatory effects of fluticasone propionate by promoting the nuclear translocation of the glucocorticoid receptor (GR). Upon binding to the β2-adrenergic receptor, salmeterol initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate the GR, facilitating its translocation into the nucleus, where it can exert its genomic effects. This "priming" of the GR by salmeterol means that a lower concentration of fluticasone propionate can achieve a more potent anti-inflammatory response.[1]

β2-Adrenergic Receptor Pathway Enhancement by Fluticasone Propionate

Conversely, fluticasone propionate potentiates the effects of salmeterol. Glucocorticoids are known to increase the transcription of the β2-adrenergic receptor gene, leading to an upregulation of β2-receptor expression on the surface of airway smooth muscle cells. This increased receptor density provides more targets for salmeterol, thereby enhancing its bronchodilatory effects and potentially preventing or reversing the receptor desensitization that can occur with prolonged LABA use.

Quantitative Evidence of Synergy

The synergistic action of fluticasone propionate and salmeterol is not merely a theoretical concept but is substantiated by a wealth of preclinical and clinical data.

Enhanced Anti-inflammatory Effects

In vitro studies have demonstrated a significant additive or synergistic effect on the suppression of pro-inflammatory mediators. For instance, the combination of salmeterol and fluticasone propionate has been shown to have a greater inhibitory effect on the release of interleukin-8 (IL-8), a key chemokine in airway inflammation, than either drug alone.[2] Furthermore, the combination therapy leads to a more pronounced induction of anti-inflammatory genes, such as Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[3][4][5]

| In Vitro Study: MKP-1 Gene Expression in Airway Smooth Muscle Cells[3][4] | |

| Treatment | Fold Increase in MKP-1 mRNA Expression (Mean ± SEM) |

| Vehicle | 1.0 ± 0.0 |

| Fluticasone Propionate (1 nM) | 5.7 ± 1.2 |

| Salmeterol (100 nM) | 10.2 ± 2.8 |

| Salmeterol (100 nM) + Fluticasone Propionate (1 nM) | 16.4 ± 3.2 |

| In Vitro Study: MKP-1 Protein Upregulation in Airway Smooth Muscle Cells[4] | |

| Treatment (1 hour) | Fold Increase in MKP-1 Protein (Mean ± SEM) |

| Fluticasone Propionate | 4.4 ± 0.9 |

| Salmeterol + Fluticasone Propionate | 8.2 ± 1.4 |

Augmented Glucocorticoid Receptor Nuclear Translocation

Studies in human airway cells have quantified the enhanced nuclear translocation of the GR in the presence of both drugs.

| In Vivo Study: GR Nuclear Translocation in Sputum Epithelial Cells[6] | |

| Treatment | % of Cells with Nuclear GR Staining (Mean ± SEM) |

| Placebo | ~20% (estimated from graph) |

| Salmeterol (50 µg) | 38 ± 2.2 |

| Fluticasone Propionate (100 µg) | 45 ± 2.2 |

| Fluticasone Propionate (500 µg) | 64 ± 1.6 |

| Salmeterol (50 µg) + Fluticasone Propionate (100 µg) | 57 ± 1.9 |

Superior Clinical Efficacy in Asthma and COPD

Clinical trials consistently demonstrate the superior efficacy of the combination therapy in improving lung function and reducing exacerbations compared to monotherapy.

| Clinical Trial: Improvement in Lung Function in Asthma Patients[7] | |

| Treatment | Improvement in FEV1 from Baseline (Liters) |

| Placebo | 0.01 |

| Salmeterol (50 µg) | 0.11 |

| Fluticasone Propionate (100 µg) | 0.28 |

| Salmeterol (50 µg) + Fluticasone Propionate (100 µg) | 0.51 |

| Clinical Trial: Improvement in Morning Peak Expiratory Flow (PEF) in Asthma Patients[8] | |

| Treatment | Improvement in Morning PEF from Baseline (L/min) |

| Placebo | -23.7 |

| Salmeterol | -1.7 |

| Fluticasone Propionate | 17.3 |

| Salmeterol + Fluticasone Propionate | 52.5 |

| Meta-analysis: Combination vs. Concurrent Therapy[9] | |

| Parameter | Result |

| Mean difference in morning PEF improvement (Combination vs. Concurrent) | 5.4 L/min (P = 0.006) |

| Odds ratio for >15 L/min improvement (Combination vs. Concurrent) | 1.42 (P = 0.008) |

| Odds ratio for >30 L/min improvement (Combination vs. Concurrent) | 1.40 (P = 0.006) |

| Clinical Trial: Lung Function in COPD Patients[10] | | | :--- | :--- | :--- | | Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | | Experimental Group (Salmeterol/Fluticasone) | | | | FEV1 (L) | 0.91 ± 0.25 | 1.12 ± 0.28* | | FEV1/FVC (%) | 51.3 ± 9.8 | 58.7 ± 10.1* | | FEV1/Predicted (%) | 43.2 ± 11.5 | 52.6 ± 12.3* | | Control Group (Theophylline) | | | | FEV1 (L) | 0.93 ± 0.27 | 0.95 ± 0.26 | | FEV1/FVC (%) | 52.1 ± 10.2 | 53.4 ± 9.9 | | FEV1/Predicted (%) | 44.1 ± 10.9 | 45.8 ± 11.2* | | *P < 0.05 vs. before treatment | | |

Visualizing the Synergistic Pathways and Workflows

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synergistic signaling pathways of fluticasone propionate and salmeterol.

Caption: Workflow for GR nuclear translocation assay.

Caption: Workflow for β2-AR mRNA quantification.

Detailed Experimental Protocols

Quantification of Glucocorticoid Receptor (GR) Nuclear Translocation by Immunocytochemistry

This protocol outlines the key steps for visualizing and quantifying the nuclear translocation of the GR in response to treatment with fluticasone propionate and salmeterol.[11][12][13]

1. Cell Culture and Treatment:

-

Culture human airway epithelial cells (e.g., BEAS-2B) on glass coverslips in appropriate media.

-

Treat cells with vehicle (control), fluticasone propionate, salmeterol, or the combination at desired concentrations and for a specified duration (e.g., 1 hour).

2. Cell Fixation and Permeabilization:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular proteins.

3. Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% goat serum in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the GR, diluted in the blocking solution, overnight at 4°C or for 1-2 hours at room temperature.

-

Wash extensively with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.

4. Nuclear Staining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with a fluorescent nuclear dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope or a high-content imaging system.

-

Capture images of the GR (e.g., green fluorescence) and nuclei (e.g., blue fluorescence).

-

Use image analysis software to quantify the fluorescence intensity of the GR signal within the nucleus versus the cytoplasm.

-

The percentage of cells exhibiting predominantly nuclear GR staining is determined for each treatment group.

Quantification of β2-Adrenergic Receptor mRNA Expression by Quantitative Real-Time PCR (qPCR)

This protocol describes the methodology for measuring changes in β2-adrenergic receptor mRNA levels following treatment with fluticasone propionate.[14][15][16][17][18]

1. Cell Culture and Treatment:

-

Culture human airway smooth muscle cells in appropriate media.

-

Treat cells with vehicle (control) or fluticasone propionate at various concentrations for a specified time period (e.g., 24 hours).

2. Total RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers. This can be done using a commercially available cDNA synthesis kit.

4. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing:

-

SYBR Green or a TaqMan probe-based master mix

-

Forward and reverse primers specific for the human β2-adrenergic receptor gene (ADRB2)

-

cDNA template

-

Nuclease-free water

-

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for the β2-adrenergic receptor gene and the housekeeping gene in each sample.

-

Calculate the relative expression of the β2-adrenergic receptor mRNA using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene and then comparing the normalized values of the treated samples to the vehicle-treated control. The results are typically expressed as a fold change in gene expression.

Conclusion

The synergistic interplay between fluticasone propionate and salmeterol provides a compelling example of rational drug combination in the treatment of obstructive airway diseases. At the molecular level, these two agents reciprocally enhance each other's therapeutic actions, leading to a more profound anti-inflammatory and bronchodilatory effect than can be achieved with either component alone. This synergy is robustly supported by a large body of in vitro and in vivo data, which translates into superior clinical outcomes for patients. A thorough understanding of these intricate mechanisms is paramount for researchers and clinicians in the ongoing development of more effective therapies for asthma and COPD.

References

- 1. Synergistic effects of fluticasone propionate and salmeterol on in vitro T-cell activation and apoptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells | PLOS One [journals.plos.org]

- 4. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-acting β2-agonists increase fluticasone propionate-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Inhaled salmeterol and fluticasone: a study comparing monotherapy and combination therapy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salmeterol and fluticasone propionate combined in a new powder inhalation device for the treatment of asthma: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced synergy between fluticasone propionate and salmeterol inhaled from a single inhaler versus separate inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salmeterol combined with fluticasone propionate improved COPD in patients during stable stage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunocytochemical localization of the glucocorticoid receptor in rat brain, pituitary, liver, and thymus with two new polyclonal antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunocytochemical demonstration of glucocorticoid receptors in different cell types and their translocation from the cytoplasm to the cell nucleus in the presence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. health.uconn.edu [health.uconn.edu]

- 14. Molecular Characterization and Expression Analysis of Adrenergic Receptor Beta 2 (ADRB2) Gene before and after Exercise in the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. mcgill.ca [mcgill.ca]

- 18. mdpi.com [mdpi.com]

The Cellular Effects of Fluticasone Propionate on Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is rooted in its broad anti-inflammatory and immunosuppressive actions on various immune cells.[1] This technical guide provides a comprehensive analysis of the cellular and molecular effects of fluticasone propionate on key immune cell populations, including T-lymphocytes, eosinophils, macrophages, and mast cells. The document details the underlying signaling pathways, summarizes quantitative data on its effects, and provides established experimental protocols for further investigation.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Fluticasone propionate exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[2][3] As a lipophilic molecule, it readily diffuses across the cell membrane and binds to the GR complex in the cytoplasm, which is associated with heat-shock proteins.[2] This binding event triggers a conformational change, leading to the dissociation of the heat-shock proteins and the translocation of the activated fluticasone-GR complex into the nucleus.[2][3]

Once in the nucleus, the fluticasone-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

This genomic activity is the principal driver of the potent anti-inflammatory and immunosuppressive properties of fluticasone propionate.[3]

Effects on T-Lymphocytes

T-lymphocytes play a critical role in orchestrating the inflammatory response in allergic diseases. Fluticasone propionate modulates T-cell function through several mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of cytokine production.

T-Cell Apoptosis

Fluticasone propionate induces apoptosis in peripheral blood T-lymphocytes from both healthy and asthmatic individuals in a time-dependent manner.[5][6] This effect is associated with a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the Bax/Bcl-2 ratio, which promotes programmed cell death.[5][7] Furthermore, fluticasone propionate has been shown to reduce the expression of Fas, a key receptor involved in apoptosis signaling.[5] In asthmatic patients, treatment with inhaled fluticasone propionate leads to a decrease in T-cell numbers in the bronchial wall, which is correlated with an increase in T-cell apoptosis.[8] This pro-apoptotic effect may be mediated by the downregulation of survival cytokines like IL-15.[8]

T-Cell Proliferation and Activation

Fluticasone propionate is a potent inhibitor of T-cell proliferation.[9] It significantly reduces T-cell proliferation in response to stimuli such as phytohaemagglutinin (PHA).[10] This inhibitory effect is particularly pronounced in CD4+ T-cells from steroid-sensitive asthmatics.[10] Additionally, fluticasone propionate downregulates the expression of the T-cell activation marker CD25.[5][11] In macrophages, fluticasone propionate reduces their capacity to stimulate T-cell proliferation in a mixed leukocyte reaction (MLR), further dampening the adaptive immune response.[12][13] Fluticasone propionate also enhances the suppressive activity of CD4+CD25+ regulatory T-cells on allergen-stimulated CD4+CD25- T-cells through an IL-10-dependent mechanism.[14]

T-Cell Cytokine Production

A key anti-inflammatory effect of fluticasone propionate is the suppression of cytokine production by T-cells. It has been shown to inhibit the expression of Th2-type cytokines, which are central to allergic inflammation. Specifically, fluticasone propionate downregulates the gene expression of IL-4, IL-5, and IL-13.[15][16][17] This is achieved, in part, by inhibiting the nuclear import of the transcription factor GATA-3, a master regulator of Th2 differentiation.[16]

| Effect on T-Lymphocytes | Quantitative Data | Reference |

| Apoptosis | Increased percentage of apoptotic T-cells in bronchial biopsies of asthmatics from 4.5% to 8.7% after 2 weeks of treatment.[8] | [8] |

| Time-dependent induction of apoptosis in peripheral blood T-lymphocytes.[5] | [5] | |

| Proliferation | Complete suppression of PHA-induced CD4+ T-cell proliferation in steroid-sensitive asthmatics at 10-9 M.[10] | [10] |

| Reduced T-cell proliferation by 64% in a mixed leukocyte reaction with fluticasone-treated monocytes.[12] | [12] | |

| Activation | Significant decrease in the percentage of CD25+ peripheral blood T-lymphocytes after 72 and 144 hours of incubation.[11] | [11] |

| Cytokine Production | Significant reduction in IL-13 production by mitogen-stimulated peripheral blood mononuclear cells at 10-7 M.[17] | [17] |

| Marked decrease in allergen-induced increases in cells expressing mRNA for IL-4.[15] | [15] |

Effects on Eosinophils

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and hyperresponsiveness. Fluticasone propionate potently modulates eosinophil function, primarily by inducing apoptosis and inhibiting their survival.

Eosinophil Apoptosis and Survival

Fluticasone propionate is a potent inducer of eosinophil apoptosis in a concentration-dependent manner.[18] This pro-apoptotic effect is significantly greater than that of other corticosteroids like dexamethasone (B1670325) and beclomethasone.[18] The mechanism involves the glucocorticoid receptor-mediated modulation of genes involved in cell survival and death.[18] Fluticasone propionate also inhibits the survival-prolonging effects of cytokines such as IL-5 and GM-CSF.[18][19]

| Glucocorticoid | IC50 for Inhibition of IL-5 Mediated Eosinophil Viability (nM) | Reference |

| Fluticasone Propionate | 1.3 | [19] |

| Budesonide | 8.5 | [19] |

| Triamcinolone Acetonide | 25 | [19] |

| Flunisolide | 32 | [19] |

| Dexamethasone | 94 | [19] |

| Beclomethasone 17-monopropionate | 210 | [19] |

| Beclomethasone 17,21-dipropionate | 290 | [19] |

| Hydrocortisone | >1000 | [19] |

Eosinophil Recruitment and Activation

Fluticasone propionate reduces eosinophil numbers in the nasal mucosa and secretions following allergen challenge.[20] Treatment with fluticasone propionate has been shown to inhibit allergen-induced bone marrow eosinophilia in animal models, suggesting an effect on eosinophil production and release.[21] Furthermore, it reduces the number of activated (EG2+) eosinophils in the bronchial wall of asthmatic patients.[22]

Effects on Macrophages

Macrophages are versatile immune cells that can adopt different functional phenotypes, contributing to both the initiation and resolution of inflammation. Fluticasone propionate influences macrophage differentiation and function, generally promoting an anti-inflammatory phenotype.

Macrophage Differentiation and Phenotype

Fluticasone propionate can regulate monocyte differentiation in vitro, influencing the balance of functionally distinct macrophage subpopulations.[12][13] It reduces the number of mature macrophages with a D1+ antigen-presenting phenotype and upregulates the development of cells with D1/D7+ and D7+ (suppressive) phenotypes.[12][13] This shift in macrophage populations is associated with reduced T-cell stimulatory capacity.[12]

Macrophage Activation and Cytokine Production

Fluticasone propionate also modulates macrophage activation. In a human ozone inhalation challenge model, pre-treatment with fluticasone propionate dose-dependently reduced the ozone-induced modification of activation markers such as CD11b, mCD14, CD64, CD16, HLA-DR, and CD86 on sputum monocytes.[23] It also reverses the IL-4-induced increase in TNF-α production by macrophages.[12][13]

| Effect on Macrophages | Quantitative Data | Reference |

| Differentiation | Reduced the number of D1+ antigen-presenting macrophages and increased D7+ suppressive macrophages in vitro.[12][13] | [12][13] |

| Activation | Dose-dependent reduction in ozone-induced expression of CD11b, mCD14, CD64, CD16, HLA-DR, and CD86 on sputum monocytes.[23] | [23] |

| Cytokine Production | Reversed the IL-4-induced increase in TNF-α production.[12][13] | [12][13] |

Effects on Mast Cells

Mast cells are critical initiators of the early allergic response through the release of pre-formed mediators upon allergen cross-linking of IgE. The effects of fluticasone propionate on mast cell function appear to be stimulus-dependent.

Mast Cell Degranulation and Mediator Release

Fluticasone propionate has been shown to inhibit substance P- and C3a-induced degranulation of human mast cells in a concentration-dependent manner.[24][25] However, it does not inhibit IgE/anti-IgE-mediated degranulation.[24][25] When used in combination with the long-acting beta-agonist salmeterol (B1361061), fluticasone propionate synergistically inhibits substance P-induced degranulation.[24] While some studies show a reduction in tryptase levels in nasal lavage fluid after treatment, others report no significant effect on mast cell numbers or histamine (B1213489) release.[26]

Mast Cell Cytokine Production

The combination of fluticasone propionate and salmeterol synergistically inhibits the substance P-induced release of TNF, CCL2, and CXCL8 from mast cells.[24]

| Effect on Mast Cells | Quantitative Data | Reference |

| Degranulation | IC50 of approximately 50 nM for inhibition of substance P-activated mast cell degranulation.[24][25] | [24][25] |

| Inhibited C3a-activated degranulation by almost 90%.[24][25] | [24][25] | |

| No inhibition of IgE/anti-IgE-mediated degranulation.[24][25] | [24][25] | |

| Cytokine Release (with Salmeterol) | 98% inhibition of substance P-induced TNF release.[24] | [24] |

| 99% inhibition of substance P-induced CCL2 release.[24] | [24] | |

| 92% inhibition of substance P-induced CXCL8 release.[24] | [24] |

Experimental Protocols

Protocol 1: In Vitro Eosinophil Apoptosis Assay

Objective: To quantify the pro-apoptotic effect of fluticasone propionate on human eosinophils.

Methodology:

-

Eosinophil Isolation:

-

Collect whole blood from healthy or mildly atopic donors in heparinized tubes.

-

Enrich granulocytes using density gradient centrifugation over Ficoll-Paque.

-

Lyse contaminating red blood cells using a hypotonic solution.

-

Purify eosinophils from the granulocyte fraction via negative selection using immunomagnetic beads targeting neutrophils (e.g., anti-CD16 coated beads).[18]

-

Assess purity (>95%) by flow cytometry or May-Grünwald-Giemsa staining of cytospins.[18]

-

-

Eosinophil Culture and Treatment:

-

Resuspend purified eosinophils in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Seed cells in 96-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL.[18]

-

To assess inhibition of cytokine-mediated survival, add recombinant human IL-5 or GM-CSF to the culture medium.[18]

-

Prepare a stock solution of fluticasone propionate in DMSO and dilute to desired final concentrations in the culture medium. Add to the appropriate wells.[18]

-

-

Assessment of Apoptosis (Flow Cytometry with Propidium (B1200493) Iodide):

-

After incubation (e.g., 24-72 hours), harvest the eosinophils.

-

Permeabilize the cells with a hypotonic solution containing a detergent (e.g., Triton X-100) and the fluorescent DNA-binding dye, propidium iodide (PI).[18]

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Identify apoptotic cells by their characteristic sub-G1 peak, representing fragmented DNA.[18]

-

Protocol 2: In Vitro Cytokine Release Assay from Epithelial Cells

Objective: To quantify the inhibitory effect of fluticasone propionate on cytokine release from cultured human lung epithelial cells.[2]

Methodology:

-

Cell Culture:

-

Culture human lung epithelial cells (e.g., A549 cell line) in appropriate media in multi-well plates until they reach 80-90% confluency.[2]

-

-

Stimulation and Treatment:

-

Replace the cell culture medium with fresh medium containing a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS), to induce cytokine production.[2]

-

Concurrently with stimulation, treat the cells with a range of concentrations of fluticasone propionate (e.g., 10-13 to 10-8 M) or a vehicle control (e.g., DMSO).[2]

-

-

Incubation and Supernatant Collection:

-

Quantification and Data Analysis:

-

Measure the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants using a quantitative method, typically a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[2][27]

-

Calculate the percentage inhibition of cytokine release by fluticasone propionate at each concentration relative to the stimulated vehicle control.[2]

-

Conclusion

Fluticasone propionate exerts profound and diverse effects on multiple immune cell types, underpinning its clinical efficacy in chronic inflammatory diseases. Its primary mechanism of action through the glucocorticoid receptor leads to a multifaceted suppression of the immune response, including the induction of apoptosis in T-cells and eosinophils, inhibition of T-cell proliferation and cytokine production, modulation of macrophage phenotype towards an anti-inflammatory state, and stimulus-dependent inhibition of mast cell degranulation and mediator release. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and professionals in the fields of immunology, respiratory medicine, and drug development, facilitating further investigation into the mechanisms of glucocorticoid action and the development of novel anti-inflammatory therapies.

References

- 1. Fluticasone propionate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Fluticasone induces T cell apoptosis in the bronchial wall of mild to moderate asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. The CD4+ T lymphocyte is a site of steroid resistance in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Fluticasone propionate-induced regulation of the balance within macrophage subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluticasone propionate-induced regulation of the balance within macrophage subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical glucocorticosteroid (fluticasone propionate) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Inhibition of interleukin-5 mediated eosinophil viability by fluticasone 17-propionate: comparison with other glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and onset of action of fluticasone propionate aqueous nasal spray on nasal symptoms, eosinophil count, and mediator release after nasal allergen challenge in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intranasal fluticasone propionate inhibits allergen induced bone marrow eosinophilia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluticasone propionate induced alterations to lung function and the immunopathology of asthma over time - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluticasone Propionate Protects against Ozone-Induced Airway Inflammation and Modified Immune Cell Activation Markers in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.plos.org [journals.plos.org]

- 25. researchgate.net [researchgate.net]

- 26. Mast cells and mediators in the nasal mucosa after allergen challenge. Effects of four weeks' treatment with topical glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. karger.com [karger.com]

Salmeterol's Role in Bronchodilation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of salmeterol's cellular pathway is critical for advancing respiratory medicine. This in-depth technical guide details the core mechanisms, quantitative data, and experimental protocols related to salmeterol-induced bronchodilation.

Salmeterol (B1361061) is a long-acting beta-2 adrenergic agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its prolonged bronchodilatory effect, which is a direct result of its unique molecular interactions at the cellular level.[3][4][5]

The Cellular Pathway of Salmeterol-Induced Bronchodilation

Salmeterol functions as a selective agonist for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) located on the smooth muscle of the airways.[5][6] The binding of salmeterol to the β2AR initiates a cascade of intracellular events:

-

Receptor Activation: Salmeterol binds to the β2AR, activating the associated stimulatory G-protein (Gs).[2]

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[2][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][7] This increase in intracellular cAMP is a crucial step in the signaling pathway.[5]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[2] This ultimately results in the relaxation of bronchial smooth muscle, causing bronchodilation.[2][7]

Caption: Signaling pathway of salmeterol-induced bronchodilation.

The "Exosite" Binding Model and Prolonged Action

A key feature of salmeterol is its long duration of action, lasting approximately 12 hours.[6][8] This is attributed to its unique molecular structure, specifically its long, lipophilic side chain.[2][4] The "exosite" model proposes that this side chain anchors the molecule to a secondary binding site on or near the β2AR, termed the "exosite".[2][3][8][9] This anchoring allows the active portion of the salmeterol molecule to repeatedly engage and disengage with the primary binding site of the receptor, leading to sustained activation and prolonged bronchodilation.[2][3]

Caption: The "exosite" model for salmeterol's prolonged action.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to salmeterol's interaction with the β2AR.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species/System |

| Ki | 1.5 nM | Wild-Type β2AR[1][10] |

| Selectivity (β1 Ki / β2 Ki) | ~1500-fold | Not Specified[1] |

| pKi (β2AR) | 8.3 | Not Specified[1] |

| pKi (β1AR) | 5.7 | Not Specified[1] |

Table 2: Functional Potency

| Parameter | Value | Assay |

| Relative Dose Potency vs. Salbutamol (B1663637) (QTc interval) | 7.1 (95% CI 3.9 to 14.4) | In vivo (healthy subjects)[11] |

| Relative Dose Potency vs. Salbutamol (plasma potassium) | 8.2 (95% CI 5.7 to 12.6) | In vivo (healthy subjects)[11] |

Key Experimental Protocols

1. Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like salmeterol by measuring its ability to displace a radiolabeled ligand from the β2AR.[12][13]

-

Principle: Competition between a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of salmeterol for binding to β2AR in a cell membrane preparation.[12]

-

Procedure Outline:

-

Prepare cell membranes expressing β2AR.

-

Incubate membranes with the radioligand and a range of salmeterol concentrations.

-

Separate bound from unbound radioligand via rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 (concentration of salmeterol that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

-

Caption: Workflow for a competitive radioligand binding assay.

2. cAMP Accumulation Assay

This functional assay measures the intracellular accumulation of cAMP in response to β2AR activation by salmeterol.[14][15][16]

-

Principle: Activation of Gs-coupled receptors like β2AR by an agonist increases intracellular cAMP levels.[14][16] This change can be quantified using various detection methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[15]

-

Procedure Outline:

-

Culture cells expressing β2AR in a multi-well plate.

-

Stimulate cells with varying concentrations of salmeterol.

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[16][17]

-

Generate a dose-response curve to determine the EC50 (the concentration of salmeterol that produces 50% of the maximal response).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular mechanisms for the persistent bronchodilatory effect of the β2-adrenoceptor agonist salmeterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]

- 6. Salmeterol - Wikipedia [en.wikipedia.org]

- 7. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Time course and relative dose potency of systemic effects from salmeterol and salbutamol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. resources.revvity.com [resources.revvity.com]

Preclinical Efficacy of the Fluticasone-Salmeterol Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of the fluticasone (B1203827) propionate (B1217596) and salmeterol (B1361061) xinafoate combination, a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD). We delve into the synergistic mechanisms, in vitro and in vivo evidence, and detailed experimental protocols to offer a comprehensive resource for researchers in respiratory drug development.

Introduction: The Rationale for Combination Therapy

Fluticasone propionate, a potent synthetic corticosteroid, and salmeterol xinafoate, a long-acting β2-adrenergic agonist (LABA), represent two distinct classes of drugs that target different aspects of obstructive airway diseases. Fluticasone exerts powerful anti-inflammatory effects by inhibiting multiple inflammatory cell types and reducing the production of pro-inflammatory mediators. Salmeterol induces bronchodilation by relaxing airway smooth muscle. The combination of these two agents has been shown to provide superior clinical benefit compared to monotherapy with either component, a synergy that is underpinned by their complementary molecular mechanisms of action. This guide will explore the preclinical evidence that forms the basis of this enhanced efficacy.

Synergistic Mechanisms of Action

The enhanced therapeutic effect of the fluticasone-salmeterol combination stems from a bidirectional molecular synergy. Salmeterol can prime the glucocorticoid receptor (GR), facilitating its translocation to the nucleus, while fluticasone can increase the transcription of the β2-adrenergic receptor gene, preventing downregulation of the receptor.

Glucocorticoid Receptor Activation and Nuclear Translocation

Fluticasone, like other corticosteroids, binds to the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus. Once in the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory genes.

Salmeterol has been shown to enhance the nuclear translocation of the GR, particularly at low concentrations of fluticasone.[1] This priming effect potentiates the anti-inflammatory actions of the corticosteroid.[1]

Inhibition of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of this combination is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The fluticasone-salmeterol combination has been shown to synergistically inhibit the activation of NF-κB.[2]

In Vitro Efficacy

The synergistic anti-inflammatory and immunomodulatory effects of the fluticasone-salmeterol combination have been extensively characterized in a variety of in vitro models.

Inhibition of Inflammatory Mediator Release

Studies have demonstrated that the combination of fluticasone and salmeterol is more effective at inhibiting the release of pro-inflammatory cytokines and chemokines from various cell types than either agent alone.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Cell Type | Stimulus | Mediator | Fluticasone Propionate (FP) Concentration | Salmeterol (S) Concentration | Combined Effect (FP+S) vs. FP alone | Reference |

| Human Neutrophils | Cigarette Smoke Medium (CSM) | IL-8 | 10⁻¹¹ M - 10⁻⁷ M | 10⁻⁹ M - 10⁻⁵ M | Additive suppression (>60% at 10⁻⁹ M FP + 10⁻⁷ M S) | [3] |

| Human Fibroblasts | - | ICAM-1 | 0.1 - 100 nM | 10 nM, 100 nM | Enhanced inhibitory activity | [4] |

Effects on T-Cell Apoptosis and Activation

The fluticasone-salmeterol combination has been shown to synergistically induce apoptosis in peripheral blood T-cells from asthmatic patients.[5] This effect is associated with the activation of caspases 8 and 3, key executioner enzymes in the apoptotic cascade.[5]

Table 2: In Vitro Effects on T-Cell Apoptosis

| Cell Type | Treatment | Outcome | Key Findings | Reference |

| Peripheral Blood T-cells (from asthmatics) | Fluticasone Propionate (FP) + Salmeterol (S) | Apoptosis (Annexin V binding) | Combination significantly increases apoptosis compared to FP alone. | [5] |

| Peripheral Blood T-cells (from asthmatics) | Fluticasone Propionate (FP) + Salmeterol (S) | Caspase 8 and 3 Activation (Western Blot) | Combination leads to more efficient activation of caspases 8 and 3. | [5] |

In Vivo Efficacy in Preclinical Models

Animal models of allergic asthma and other inflammatory airway diseases have been instrumental in demonstrating the in vivo preclinical efficacy of the fluticasone-salmeterol combination.

Ovalbumin-Induced Allergic Asthma Models

The most widely used preclinical model for asthma involves sensitization and subsequent airway challenge with ovalbumin (OVA) in rodents, typically mice or guinea pigs.[6][7] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Table 3: Effects on Airway Inflammation in OVA-Sensitized Guinea Pigs

| Treatment Group | Total WBC in BALF (cells/mL) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) | Monocytes (%) | Reference |

| Control | Data not available | Data not available | Data not available | Data not available | Data not available | |

| OVA + Placebo | Significantly higher than control | Significantly higher than control | Significantly higher than control | Significantly higher than control | Significantly higher than control | |

| OVA + FP + SM | Significantly decreased vs. Placebo | Significantly decreased vs. Placebo | Significantly decreased vs. Placebo | Significantly decreased vs. Placebo | Significantly decreased vs. Placebo |

Note: Specific quantitative data with statistical values were not available in the provided search results.

Reduction of Airway Hyperresponsiveness

A hallmark of asthma is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli. The fluticasone-salmeterol combination has been shown to effectively reduce AHR in preclinical models. In a study with mild persistent asthmatics, the combination of fluticasone/salmeterol (125/25 µg) resulted in a greater improvement in methacholine (B1211447) PD20 (a measure of AHR) compared to double the dose of fluticasone alone.[8]

Table 4: Effect on Airway Hyperresponsiveness

| Study Population | Treatment | Outcome (Methacholine PD20) | Improvement vs. Baseline | Improvement vs. Fluticasone Alone | Reference |

| Mild Persistent Asthmatics | Fluticasone/Salmeterol (125/25 µg) | Doubling dose improvement | 2.5 (95% CI 1.7, 3.2) | 0.9 (95% CI 0.4, 1.4) doubling dose difference | [8] |

| Mild Persistent Asthmatics | Fluticasone (250 µg) | Doubling dose improvement | 1.6 (95% CI 0.8, 2.3) | - | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of the fluticasone-salmeterol combination.

In Vitro Cell Culture and Treatment

-

Cell Lines: Human bronchial epithelial cells (BEAS-2B), human peripheral blood T-cells, and human neutrophils are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are typically pre-incubated with fluticasone propionate, salmeterol xinafoate, or the combination for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent (e.g., cytokines, lipopolysaccharide, or cigarette smoke medium).

Ovalbumin-Induced Asthma Model in Guinea Pigs

-

Sensitization: Guinea pigs are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.[9]

-

Challenge: After a period of 14 days, the sensitized animals are challenged with aerosolized OVA for several consecutive days.[9]

-

Treatment: The fluticasone-salmeterol combination is typically administered via inhalation before each OVA challenge.

-

Outcome Measures: 24 hours after the final challenge, animals are sacrificed, and bronchoalveolar lavage fluid (BALF) is collected for cell counts and cytokine analysis. Lung tissues can be processed for histology, and airway hyperresponsiveness to methacholine can be assessed.

Bronchoalveolar Lavage (BAL)

-

Procedure: Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a sterile saline solution.[3]

-

Cell Analysis: The collected BALF is centrifuged to pellet the cells. The cell pellet is then resuspended, and total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed using a hemocytometer and stained cytospins.[3]

-

Supernatant Analysis: The supernatant can be stored for later analysis of cytokines and other inflammatory mediators using techniques like ELISA.

Western Blot for Glucocorticoid Receptor Nuclear Translocation

-

Cell Lysis and Fractionation: Cells are lysed, and nuclear and cytoplasmic fractions are separated by centrifugation.[1]

-

Protein Quantification: Protein concentrations in each fraction are determined using a protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the glucocorticoid receptor, followed by a secondary antibody conjugated to an enzyme for detection. The resulting bands are visualized and quantified.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Procedure: The wells of a microplate are coated with a capture antibody specific for the cytokine of interest. Samples (e.g., cell culture supernatants or BALF) are added to the wells, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.

Conclusion

The preclinical data robustly support the synergistic efficacy of the fluticasone-salmeterol combination. In vitro studies demonstrate enhanced anti-inflammatory and pro-apoptotic effects at the cellular and molecular level, while in vivo models confirm the translation of these effects into reduced airway inflammation and hyperresponsiveness. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of this important therapeutic combination and to evaluate novel respiratory drug candidates. The continued exploration of these preclinical models will be crucial for the development of next-generation therapies for asthma and COPD.

References

- 1. atsjournals.org [atsjournals.org]

- 2. scispace.com [scispace.com]

- 3. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Synergistic effects of fluticasone propionate and salmeterol on in vitro T-cell activation and apoptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of fluticasone vs. fluticasone/salmeterol on airway calibre and airway hyperresponsiveness in mild persistent asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fluticasone Propionate's Potent Affinity for the Glucocorticoid Receptor: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of fluticasone (B1203827) propionate's high-affinity binding to the glucocorticoid receptor (GR), a key factor in its potent anti-inflammatory effects. This whitepaper details the quantitative data, experimental methodologies, and underlying molecular interactions that contribute to the efficacy of this widely used corticosteroid.

Fluticasone propionate (B1217596) stands out in the landscape of inhaled and topical corticosteroids due to its exceptional binding affinity for the glucocorticoid receptor. This high affinity translates to a prolonged duration of action at the cellular level, allowing for effective management of inflammatory conditions such as asthma and allergic rhinitis with lower doses, thereby potentially minimizing systemic side effects.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of fluticasone propionate for the human glucocorticoid receptor has been extensively studied and compared with other corticosteroids. The data consistently highlights its superior affinity.

| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-Life of Steroid-Receptor Complex (hours) |

| Fluticasone Propionate (FP) | 0.49 - 0.5 [1][2] | 1775 - 1910 [1][2] | >10 [3] |

| Dexamethasone | 9.36[1][2] | 100[1] | Not specified |

| Budesonide | Not specified | 855[1][3] | ~5[3] |

| Beclomethasone-17-monopropionate (17-BMP) | Not specified | 1345[1] | ~7.5[3] |

| Mometasone Furoate | Not specified | 2244[1] | Not specified |

| Triamcinolone Acetonide | Not specified | Not specified | ~4[3] |

Fluticasone propionate's remarkably low dissociation constant (Kd) signifies a strong and stable interaction with the glucocorticoid receptor.[1][4] Its relative receptor affinity is approximately 1.5 times that of beclomethasone-17-monopropionate and three times that of budesonide.[1][3] This high affinity results in a prolonged half-life of the fluticasone propionate-receptor complex, exceeding 10 hours, which underpins its sustained therapeutic action.[3]

The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding by a ligand like fluticasone propionate, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is typically carried out using a competitive radioligand binding assay.

Objective: To determine the affinity (Kd) of a test compound, such as fluticasone propionate, for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

Materials:

-

Receptor Source: Cytosolic fraction containing the glucocorticoid receptor, prepared from cultured cells (e.g., human lung cells) or tissues.[1]

-

Radioligand: A high-affinity, radiolabeled glucocorticoid, typically [³H]-dexamethasone.[1]

-

Test Compound: Unlabeled fluticasone propionate at a range of concentrations.[1]

-

Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.[1]

-

Scintillation Cocktail: For quantifying radioactivity.[1]

-

Glass Fiber Filters: To trap the receptor-ligand complexes.[1]

Procedure:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from a suitable cell or tissue source.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of the radioligand ([³H]-dexamethasone).

-

Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (fluticasone propionate).[1]

-

Equilibrium: The binding reactions are allowed to reach equilibrium.[1]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[1]

-

Washing: The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Structure-Activity Relationship

The high binding affinity of fluticasone propionate is attributed to its unique molecular structure. It is a trifluorinated glucocorticoid based on an androstane (B1237026) nucleus.[3] X-ray crystallography studies have revealed that the 17α-furoate ester of the related compound fluticasone furoate, which is larger than the propionate ester of fluticasone propionate, more fully occupies a lipophilic pocket on the glucocorticoid receptor.[5][6] This enhanced interaction with the receptor is a key determinant of its high affinity and potency.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor-ligand binding domain. | Semantic Scholar [semanticscholar.org]

- 6. escholarship.org [escholarship.org]

The Salmeterol-β2 Adrenergic Receptor Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of salmeterol (B1361061), a long-acting β2-adrenergic receptor (LABA) agonist. Salmeterol is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological properties, including its prolonged duration of action and biased agonism, are rooted in its distinct interaction with the β2-adrenergic receptor (β2AR) and the subsequent intracellular signaling cascades. This document delves into the canonical and non-canonical signaling pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and workflows.

Introduction to Salmeterol and the β2-Adrenergic Receptor

Salmeterol is a selective β2AR agonist characterized by a long lipophilic side chain, which is crucial for its extended duration of action, typically lasting around 12 hours.[1] It functions as a partial agonist, meaning it does not elicit the maximal possible response from the receptor compared to a full agonist like isoproterenol.[2] The β2AR is a classic G protein-coupled receptor (GPCR) primarily expressed in the smooth muscle of the airways.[1] Its activation leads to bronchodilation, making it a primary target for asthma and COPD therapies.[3]

Salmeterol's long duration of action is attributed to its high lipophilicity, allowing it to partition into the cell membrane and form a depot from which it can continuously activate the β2AR.[1][4][5] Furthermore, it has been proposed that salmeterol binds not only to the active site of the receptor but also to an "exosite," which anchors it to the receptor and facilitates repetitive binding to the active site.[6]

The Canonical Gs-cAMP-PKA Signaling Pathway

The primary mechanism of action for salmeterol involves the canonical Gs protein-coupled signaling pathway.[7] This cascade is the principal driver of bronchodilation.

Upon binding of salmeterol to the β2AR, the receptor undergoes a conformational change that promotes its coupling to the heterotrimeric Gs protein.[8] This interaction facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase (AC).[3][9]

Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates several downstream targets, including myosin light-chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[9]

Biased Agonism and Non-Canonical Signaling

Salmeterol exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others.[11] While it is a partial agonist for Gs-mediated cAMP production, it is a very weak agonist for the recruitment of β-arrestin.[11][12]

β-arrestin plays a key role in receptor desensitization and internalization.[13] The reduced recruitment of β-arrestin by salmeterol may contribute to its sustained bronchodilatory effect.[13] Studies have shown that salmeterol does not induce significant β2AR internalization or degradation compared to full agonists.[13][14]

Furthermore, there is evidence suggesting that the β2AR can couple to other G proteins, such as the inhibitory G protein (Gi).[15][16] This can lead to the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[17] Salmeterol has also been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a process that can be mediated by both the canonical cAMP pathway and a β-arrestin2-dependent pathway.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of salmeterol with the β2AR and its downstream effects.

| Parameter | Value | Organism/System | Comments | Reference(s) |

| Binding Affinity (Ki) | 1.5 nM | Wild-Type Human β2AR | High affinity for the receptor. | [4] |

| Receptor Selectivity | ~1500-fold for β2AR over β1AR | Human Receptors | Demonstrates high selectivity, minimizing cardiac side effects. | [4] |

| Efficacy (cAMP Accumulation) | Partial Agonist | Multiple cell systems | Less efficacious than full agonists like isoproterenol. | [12][19] |

| Efficacy (β-arrestin Recruitment) | Very Weak Agonist | BRET-based assays | The affinity of the Salmeterol-β2AR complex for arrestin is 5-20% that of isoproterenol. | [11] |

| Efficacy (Tracheal Relaxation) | Partial Agonist | Guinea-pig trachea | Efficacy is approximately 3-fold lower than salbutamol. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the salmeterol-β2AR signaling pathway.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of salmeterol for the β2AR.

Principle: This assay measures the ability of unlabeled salmeterol to compete with a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol) for binding to the β2AR in a membrane preparation. The concentration of salmeterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[8]

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the β2AR and isolate the membrane fraction through differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled salmeterol.

-

Separation: Separate bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of salmeterol to determine the IC50. Calculate the Ki value.

cAMP Accumulation Assay

This functional assay measures the ability of salmeterol to stimulate the production of intracellular cAMP.

Principle: Cells expressing the β2AR are treated with salmeterol, and the resulting increase in intracellular cAMP is quantified. To prevent the degradation of cAMP, a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is often included.[8]

Methodology:

-

Cell Culture: Culture cells expressing the β2AR (e.g., Human Airway Smooth Muscle cells) in appropriate media.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes.

-

Stimulation: Add varying concentrations of salmeterol to the cells and incubate for a predetermined time (e.g., 20 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: Generate a dose-response curve by plotting cAMP levels against the log concentration of salmeterol to determine the EC50 and Emax values.

Western Blot for CREB Phosphorylation

This assay is used to assess the activation of downstream signaling components, such as the transcription factor CREB.

Principle: PKA, activated by cAMP, phosphorylates CREB at Serine 133. This phosphorylation event can be detected by Western blotting using an antibody specific for the phosphorylated form of CREB (pCREB).[20][21]

Methodology:

-

Cell Treatment and Lysis: Treat cells with salmeterol for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for pCREB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[20]

Conclusion

The salmeterol-β2 adrenergic receptor signaling pathway is a well-characterized yet complex system that serves as a paradigm for GPCR function. Salmeterol's unique properties as a long-acting, selective, and biased partial agonist are central to its therapeutic efficacy in obstructive airway diseases. A thorough understanding of its molecular mechanism of action, from receptor binding to downstream gene transcription, is essential for the development of novel and improved respiratory therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other GPCR-targeted drugs.

References

- 1. What is the mechanism of Salmeterol Xinafoate? [synapse.patsnap.com]

- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 6. Sustained activation of a G protein-coupled receptor via "anchored" agonist binding. Molecular localization of the salmeterol exosite within the 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salmeterol stimulation dissociates beta2-adrenergic receptor phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]

- 17. Salmeterol, a Long-Acting β2-Adrenergic Receptor Agonist, Inhibits Macrophage Activation by Lipopolysaccharide From Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salmeterol, agonist of β2-aderenergic receptor, prevents systemic inflammation via inhibiting NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Mechanism of Long-Acting Beta-Agonists in Airway Smooth Muscle Relaxation: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of long-acting beta-agonists (LABAs) in airway smooth muscle (ASM) relaxation. It is intended for researchers, scientists, and drug development professionals in the field of respiratory pharmacology. This document details the primary signaling cascades, presents key quantitative data, outlines relevant experimental protocols, and explores alternative signaling pathways.

Core Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

The principal mechanism by which LABAs induce bronchodilation is through the activation of β2-adrenergic receptors (β2-ARs), which are G-protein-coupled receptors (GPCRs) abundantly expressed on the surface of airway smooth muscle cells.[1][2] The binding of a LABA to the β2-AR initiates a well-defined signaling cascade that culminates in muscle relaxation.[3][4]

-

Receptor Activation and G-Protein Coupling: Upon agonist binding, the β2-AR undergoes a conformational change, which allows it to couple with and activate a heterotrimeric Gs protein.[5] This activation causes the Gαs subunit to dissociate from the Gβγ dimer and exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1]

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit then binds to and stimulates the enzyme adenylyl cyclase (AC).[3][6] Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), leading to a significant increase in the intracellular concentration of this second messenger.[2][7]

-

Protein Kinase A (PKA) Activation: Cyclic AMP acts as a crucial second messenger by binding to and activating cAMP-dependent Protein Kinase A (PKA).[7][8] This activation involves cAMP binding to the regulatory subunits of PKA, causing the release of the active catalytic subunits.[2]

-

Downstream Effects and Muscle Relaxation: The active PKA catalytic subunits phosphorylate multiple intracellular target proteins, leading to airway smooth muscle relaxation through several coordinated mechanisms:[2][9]

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA can phosphorylate and inhibit Gq-coupled receptors and phospholipase C, reducing the production of inositol (B14025) trisphosphate (IP3) and thereby decreasing the release of Ca2+ from the sarcoplasmic reticulum.[2][9] PKA also promotes Ca2+ efflux from the cell and sequestration back into the sarcoplasmic reticulum.[1] The overall effect is a lowering of cytosolic Ca2+ levels, which reduces the activation of Ca2+-dependent myosin light chain kinase (MLCK).[9][10]

-

Decreased Calcium Sensitivity: PKA can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains.[9] This action opposes the activity of MLCK, leading to a decrease in the calcium sensitivity of the contractile apparatus.[9][10]

-

Modulation of Ion Channels: PKA can phosphorylate and open large-conductance calcium-activated potassium channels (BKCa), leading to potassium efflux, membrane hyperpolarization, and subsequent relaxation.[4]

-

Molecular Basis for Long Duration of Action

The extended duration of action (12 to 24 hours) of LABAs is a key therapeutic feature that distinguishes them from short-acting beta-agonists (SABAs).[7][11] This prolonged activity is primarily attributed to the high lipophilicity of their long side-chains.[11]

-

Salmeterol (B1361061): Possesses a long, lipophilic polyamine side-chain that is thought to anchor the molecule to an "exosite" or micro-domain within or near the β2-AR.[1][11] This anchoring allows the active head of the molecule to repeatedly engage with and disengage from the receptor's active site, providing sustained activation.[11]

-

Formoterol (B127741): While also lipophilic, formoterol is moderately so. It is believed to form a depot within the cell membrane's lipid bilayer.[1] From this depot, formoterol molecules can diffuse to and activate the β2-AR over an extended period.

-

Ultra-LABAs (e.g., Vilanterol, Indacaterol): These once-daily compounds have unique molecular structures with high affinity and slow dissociation from the β2-AR, contributing to their 24-hour duration of action.[11]

Quantitative Pharmacological Data

The interaction of various LABAs with the β2-adrenergic receptor can be quantified by their binding affinity (pKi), functional potency (pD2 or pEC50), and efficacy. These parameters are crucial for drug development and for understanding the pharmacological profile of each compound.

| Agonist | Parameter | Value | Species/System | Reference |

| Salmeterol | pD2 (relaxation) | 9.2 ± 0.03 | Guinea Pig Trachea | [12] |

| pKh (high-affinity binding) | 10.4 ± 0.7 | Bronchial Membranes | [12] | |

| pKA (affinity estimate) | 7.4 | Guinea Pig Trachea | [13] | |

| Efficacy (vs. Salbutamol) | ~3-fold lower | Guinea Pig Trachea | [13] | |

| Formoterol | pD2 (relaxation) | 8.9 ± 0.03 | Guinea Pig Trachea | [12] |

| pKh (high-affinity binding) | 9.6 ± 0.4 | Bronchial Membranes | [12] | |

| pKI (β2 selectivity) | 8.2 ± 0.09 | Lung/Heart Membranes | [12] | |

| Efficacy (vs. Isoproterenol) | Full agonist | Guinea Pig Trachea | [12] | |

| Albuterol (Salbutamol) | pD2 (relaxation) | ~7.2 | Guinea Pig Trachea | [12] |

| pKA (affinity estimate) | 5.9 | Guinea Pig Trachea | [13] | |

| pKI (β2 selectivity) | 5.83 ± 0.06 | Lung/Heart Membranes | [12] |

Note: pD2, pKh, pKI, and pKA are negative logarithms of molar concentrations (EC50, Kh, Ki, KA). Higher values indicate greater potency or affinity.

Key Experimental Protocols

The characterization of LABA mechanisms relies on a variety of in vitro and cellular assays. Below are outlines of key experimental protocols.

This classic pharmacological technique directly measures the effect of a compound on the contractility of isolated airway tissue.

-

Methodology:

-

Tissue Preparation: Isolate airway tissues (e.g., tracheal rings or bronchial strips) from a suitable animal model (e.g., guinea pig, human).

-

Mounting: Mount the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Tension Recording: Connect the tissue to an isometric force transducer to continuously record muscle tension.

-

Pre-contraction: Induce a stable, submaximal contraction using a contractile agonist such as histamine, methacholine, or carbachol.[12]

-

Cumulative Concentration-Response Curve: Once the contraction is stable, add the LABA to the bath in a cumulative, stepwise manner, allowing the relaxation response to reach a plateau at each concentration.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of the LABA to generate a concentration-response curve, from which parameters like EC50 (potency) and Emax (maximal efficacy) can be determined.[12][13]

-